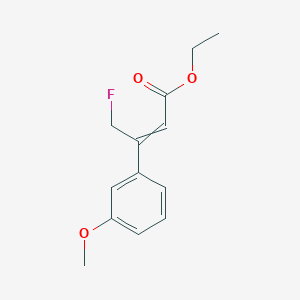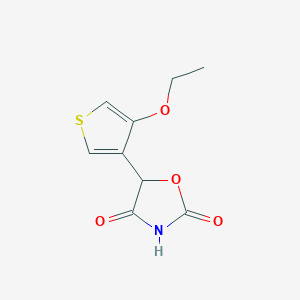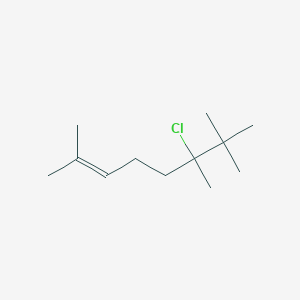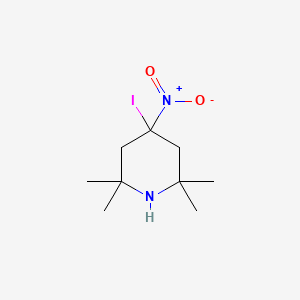
Ethyl 4-fluoro-3-(3-methoxyphenyl)-2-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-fluoro-3-(3-methoxyphenyl)-2-butenoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a fluoro group, a methoxyphenyl group, and a butenoate ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-fluoro-3-(3-methoxyphenyl)-2-butenoate typically involves the reaction of 4-fluoro-3-(3-methoxyphenyl)boronic acid with ethyl acrylate under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-fluoro-3-(3-methoxyphenyl)-2-butenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 4-fluoro-3-(3-methoxyphenyl)butanoic acid.
Reduction: Formation of 4-fluoro-3-(3-methoxyphenyl)-2-butanol.
Substitution: Formation of 4-substituted-3-(3-methoxyphenyl)-2-butenoates.
Aplicaciones Científicas De Investigación
Ethyl 4-fluoro-3-(3-methoxyphenyl)-2-butenoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-fluoro-3-(3-methoxyphenyl)-2-butenoate involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance its binding affinity to certain enzymes or receptors. The ester moiety can undergo hydrolysis to release active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-fluoro-3-(3-hydroxyphenyl)-2-butenoate
- Ethyl 4-chloro-3-(3-methoxyphenyl)-2-butenoate
- Ethyl 4-fluoro-3-(4-methoxyphenyl)-2-butenoate
Uniqueness
Ethyl 4-fluoro-3-(3-methoxyphenyl)-2-butenoate is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.
Propiedades
Número CAS |
85465-51-6 |
|---|---|
Fórmula molecular |
C13H15FO3 |
Peso molecular |
238.25 g/mol |
Nombre IUPAC |
ethyl 4-fluoro-3-(3-methoxyphenyl)but-2-enoate |
InChI |
InChI=1S/C13H15FO3/c1-3-17-13(15)8-11(9-14)10-5-4-6-12(7-10)16-2/h4-8H,3,9H2,1-2H3 |
Clave InChI |
AAVLSRVDTRCOQK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(CF)C1=CC(=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyridine, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B14427368.png)

![N'-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14427381.png)



![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14427402.png)
![1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B14427405.png)

phosphanium bromide](/img/structure/B14427410.png)
![N-{4-Bromo-2-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14427415.png)


